2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-5-10(6-3-1)11-9-14-8-4-7-12(14)13-11/h1-3,5-6,9H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYLPCSLYXBQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction yields 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified by introducing various substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anti-Arthritic Activity
One of the notable applications of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is its anti-arthritic properties. Research indicates that this compound can regulate cell-mediated immunity and alleviate inflammation associated with conditions like rheumatoid arthritis. A patent describes formulations containing this compound which are effective in treating inflammatory diseases by modulating immune responses .
Cancer Treatment
Recent studies have identified this compound derivatives as potential inhibitors of the WDR5 protein, which plays a crucial role in various cancers, including mixed lineage leukemia. The compound has been shown to bind selectively to the WIN-site of WDR5, demonstrating promising results in inhibiting cancer cell proliferation. In vitro tests revealed dissociation constants below 10 nM for certain derivatives, indicating high potency and specificity against cancer cell lines .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The binding of these compounds to the allosteric pocket of RIPK1 inhibits its activity, thereby preventing necroptosis.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-phenyl derivative exhibits distinct electronic and steric effects compared to 3-aryl analogs (e.g., CPPI), influencing binding to targets like androgen receptors (AR) or cyclooxygenases (COX) .
- Ring Size : Imidazo[1,2-a]azepines (7-membered rings) show reduced antimicrobial activity compared to 6-membered pyrroloimidazoles, likely due to conformational flexibility .
Anticancer Activity
Antimicrobial Activity
| Compound | Microbial Strains | MIC (µg/mL) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| 3-(3,4-Dichlorophenyl) derivative (178) | S. aureus, E. coli | 1.56–6.25 | High (IC₅₀ = 12.5 µM) |
| Imidazo[1,2-a]azepine quaternary salts | C. neoformans | >25 | Low (IC₅₀ > 50 µM) |
Key Findings :
- Selectivity : 2-Phenyl derivatives targeting PR lack the hemolytic activity seen in 3-aryl antimicrobial analogs (e.g., compound 178) .
- Halogen Effects : Chlorine or bromine at the 3-position (CPPI) enhances AR binding but may increase cytotoxicity .
Catalytic Performance
| Catalyst Structure | Reaction Catalyzed | Enantiomeric Excess (ee) | Turnover Frequency (TOF) |
|---|---|---|---|
| (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate | C-Acylation of benzofuranones | 95% ee | 500 h⁻¹ |
| Chiral 7-alkoxy derivatives | Steglich rearrangement | 89% ee | 300 h⁻¹ |
Comparison :
- Steric Control : 2-Phenyl derivatives are less studied in catalysis, whereas 7-alkoxy or acetate-substituted analogs achieve high enantioselectivity in acylations .
Biological Activity
Overview
2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound notable for its fused imidazole and pyrrole ring system. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly as a potential therapeutic agent in various diseases, including cancer and inflammatory conditions.
The molecular formula of this compound is , with a molecular weight of approximately 184.24 g/mol. Its structure features a unique bicyclic framework that contributes to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.24 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 397.6 ± 11.0 °C at 760 mmHg |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
Recent studies have identified this compound as a potent inhibitor of WDR5 (WD repeat domain 5), a chromatin regulatory protein implicated in various cancers. In particular, derivatives of this compound showed dissociation constants lower than 10 nM and demonstrated micromolar activity against acute myeloid leukemia (AML) cell lines, making them promising candidates for cancer therapy .
Case Study: WDR5 Inhibition
A fragment-based approach led to the development of compounds based on the pyrrolo[1,2-a]imidazole scaffold that effectively inhibit WDR5. For instance, compound F-1 showed significant binding affinity and was prioritized for further optimization due to its favorable ligand efficiency .
2. Anti-inflammatory Effects
Compounds derived from this compound have been reported to regulate cell-mediated immunity and exhibit anti-arthritic activity. This makes them potential candidates for treating inflammatory conditions such as rheumatoid arthritis .
3. Antimicrobial Activity
Some studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against bacterial or viral pathogens require further investigation.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example, its inhibition of WDR5 disrupts the interaction between WDR5 and MLL1 (mixed lineage leukemia protein), which is crucial for the progression of certain leukemias .
Comparison with Related Compounds
When compared to similar compounds such as 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives and other pyrrolo-imidazole analogs, this compound stands out due to its unique structural features and diverse biological activities.
| Compound | Activity Type | Notes |
|---|---|---|
| This compound | Anticancer | Potent WDR5 inhibitor |
| 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole | Antimicrobial | Requires further study |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]pyrazine | Anti-inflammatory | Limited data |
Future Directions
The ongoing research into the biological activity of this compound emphasizes the need for further exploration into its pharmacological potential and mechanism of action. Future studies should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : To assess the effectiveness in human subjects for conditions like cancer and rheumatoid arthritis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, and how do reaction conditions influence yields?
- Methodological Answer : Synthesis typically involves cyclization strategies. For example, γ-lactams can undergo O-methylation with Meerwein’s reagent followed by amidination and cyclization under acidic conditions . Alternative routes include microwave-assisted cyclization of 2-methoxypyrrolines with aminoacetonitrile, achieving 82% yield in optimized cases . Key factors affecting yields include solvent choice (e.g., MeCN vs. i-PrOH), temperature control, and the use of chiral auxiliaries to direct stereochemistry.
Q. How is the crystal structure of this compound characterized, and what conformational features are critical for stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) reveals a monoclinic (P21/n) lattice with an envelope conformation in the pyrrolidine ring, relieving torsional strain. Hydrogen bonding (C–H⋯N) stabilizes the lattice . The β-C atom adjacent to the non-bridging imidazole nitrogen is sterically shielded, enhancing electrochemical stability in ionic liquid applications .
Q. What are the primary applications of pyrrolo[1,2-a]imidazoles in organocatalysis?
- Methodological Answer : Chiral derivatives serve as asymmetric catalysts. For example, 7-alkoxy-substituted variants enable Steglich rearrangements and dynamic stereoselective phosphoramidate synthesis . Catalytic efficiency is linked to substituent positioning (e.g., cyclohexyl groups at C7 enhance enantioselectivity in kinetic resolutions) . Screening via NMR and LC-MS monitors reaction progress, while DFT modeling rationalizes stereochemical outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental catalytic activities in pyrroloimidazole-based systems?
- Methodological Answer : Discrepancies often arise from solvation effects or transition-state deviations. Mitigation strategies:
- Perform microkinetic modeling incorporating solvent dielectric constants .
- Validate using isotopic labeling (e.g., deuterated substrates) to track mechanistic pathways .
- Compare X-ray crystallography data (e.g., bond angles in DPI catalysts) with computed transition states .
Q. What methodologies optimize enantiomeric excess (ee) in asymmetric reactions using bicyclic imidazole catalysts?
- Methodological Answer : Structural tuning of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) skeleton is critical:
- Alkoxy-DPI : Synthesized via alkylation of HO-DPI intermediates; enhances ee in phosphorylation reactions (e.g., 95% ee in lactam phosphorylation) .
- Acyloxy-DPI : Acetylative kinetic resolution of racemic HO-DPI improves stereocontrol in Black rearrangements .
- Experimental validation via chiral HPLC and polarimetry ensures reproducibility.
Q. How do ionic liquid properties of pyrroloimidazolium derivatives correlate with their electrochemical stability in energy storage applications?
- Methodological Answer : Stability is influenced by cation-anion interactions and ring puckering:
- Cyclic voltammetry (CV) and impedance spectroscopy assess ionic conductivity and degradation thresholds .
- Crystallographic data (e.g., C–H⋯N bond lengths) predict resistance to β-C oxidation, critical for battery electrolytes .
- Comparative studies with non-fluorinated anions (e.g., BF4⁻ vs. PF6⁻) reveal trade-offs between hydrophobicity and thermal stability .
Q. What experimental approaches reconcile in vitro cytotoxicity and in vivo tolerability of pyrroloimidazole-based antimicrobial agents?
- Methodological Answer : Compound 178 (a 3-aryl-substituted derivative) shows high hemolytic activity in vitro (human erythrocytes) but low murine toxicity (LD50 > 2000 mg/kg). Strategies include:
- Pharmacokinetic profiling : Assess bioavailability and tissue distribution via LC-MS/MS .
- Structure-activity relationship (SAR) : Modify substituents (e.g., 3,4-dichlorophenyl groups) to reduce off-target interactions .
- In silico toxicity prediction : Tools like ProTox-II prioritize candidates with reduced hERG channel binding .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported biological activities of pyrroloimidazole derivatives across studies?
- Methodological Answer :
- Standardize assays : Use CLSI/MICE guidelines for antimicrobial testing to minimize variability .
- Control for stereochemistry : Chiral HPLC confirms enantiopurity, as racemic mixtures may skew activity .
- Meta-analysis : Cross-reference cytotoxicity data (e.g., HEK-293 vs. primary cell lines) to identify cell-type-specific effects .
Q. What techniques validate the proposed mechanisms of WDR5 protein inhibition by 2-aryl-pyrroloimidazoles in cancer models?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD <10 nM for derivatives 179a–c) .
- Cryo-EM : Resolves inhibitor-WDR5 complexes to identify critical π-π interactions .
- Knockdown controls : siRNA silencing of WDR5 in AML cells confirms on-target effects .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
